molecular formula C13H15N3O4 B11183706 1-(3-Nitrobenzoyl)piperidine-4-carboxamide

1-(3-Nitrobenzoyl)piperidine-4-carboxamide

Cat. No.: B11183706
M. Wt: 277.28 g/mol
InChI Key: RSRYGGYDMAADHS-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzoyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. The structure of this compound includes a piperidine ring substituted with a nitrobenzoyl group and a carboxamide group, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-(3-Nitrobenzoyl)piperidine-4-carboxamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3-Nitrobenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(3-Nitrobenzoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

1-(3-nitrobenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C13H15N3O4/c14-12(17)9-4-6-15(7-5-9)13(18)10-2-1-3-11(8-10)16(19)20/h1-3,8-9H,4-7H2,(H2,14,17)

InChI Key

RSRYGGYDMAADHS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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